6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29BrN4O2 and its molecular weight is 569.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is involved in the synthesis of diverse heterocyclic compounds. For instance, Abdel-megeed et al. (2014) demonstrated its use in the synthesis of 3H-quinazolin-4-one hydrazones, highlighting its versatility in creating compounds with potential pharmaceutical applications (Abdel-megeed, Azaam, & El‐Hiti, 2014). Similarly, Mohamed et al. (2009) developed novel derivatives with promising anti-inflammatory and analgesic properties, starting with a related compound, showcasing its significance in medicinal chemistry (Mohamed, Kamel, Kassem, Abotaleb, Nofal, & Ahmed, 2009).
Biological Activities
Research has also focused on its role in creating compounds with varied biological activities. For example, Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which were then tested for analgesic and anti-inflammatory activities, revealing the compound's potential as a precursor in developing therapeutic agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antimicrobial Studies
Additionally, Raval, Desai, & Desai (2012) explored the synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the compound's utility in generating antimicrobial agents (Raval, Desai, & Desai, 2012). This further underscores the compound's relevance in addressing microbial resistance, a growing concern in global health.
Chemical and Electrochemical Studies
Moreover, its electrochemical properties have been investigated, with studies like that of Rupar et al. (2018) examining the electrochemical behavior of related benzopyrazine derivatives, providing insights into their redox characteristics and potential applications in electrochemical sensors or devices (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one' involves the synthesis of the quinoline ring system, followed by the addition of the pyrazole and piperidine moieties, and finally the bromination of the phenyl group.", "Starting Materials": [ "2-aminobenzophenone", "4-bromoacetophenone", "phenylacetic acid", "piperidine", "ethyl acetoacetate", "benzaldehyde", "hydrazine hydrate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinoline", "a. Condensation of 2-aminobenzophenone with benzaldehyde in the presence of acetic acid and ethanol to form chalcone", "b. Cyclization of chalcone with ammonium acetate in the presence of ethanol to form 2-phenylquinoline", "Step 2: Synthesis of 6-bromo-4-phenyl-2-phenylquinoline", "a. Bromination of 2-phenylquinoline with bromine in the presence of acetic acid to form 6-bromo-2-phenylquinoline", "b. Friedel-Crafts acylation of 6-bromo-2-phenylquinoline with 4-bromoacetophenone in the presence of aluminum chloride to form 6-bromo-4-phenyl-2-phenylquinoline", "Step 3: Synthesis of 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline", "a. Condensation of phenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-phenylacetoacetate", "b. Cyclization of ethyl 2-phenylacetoacetate with hydrazine hydrate in the presence of acetic acid to form 5-phenyl-1-(1-phenyl-1H-pyrazol-3-yl)hydrazine", "c. Acylation of 5-phenyl-1-(1-phenyl-1H-pyrazol-3-yl)hydrazine with 2-(piperidin-1-yl)acetyl chloride in the presence of triethylamine to form 5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazine", "d. Condensation of 5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazine with 6-bromo-4-phenyl-2-phenylquinoline in the presence of acetic acid to form 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline", "Step 4: Bromination of 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline with bromine in the presence of acetic acid to form '6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one'" ] } | |
Número CAS |
312925-68-1 |
Fórmula molecular |
C31H29BrN4O2 |
Peso molecular |
569.503 |
Nombre IUPAC |
6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
Clave InChI |
KDDJFCCNFMYHBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.